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molecular formula C12H9ClN4O B8359182 4-Chloro-6-(1H-5-indolyloxy)-2-pyrimidinamine

4-Chloro-6-(1H-5-indolyloxy)-2-pyrimidinamine

Cat. No. B8359182
M. Wt: 260.68 g/mol
InChI Key: KEKGGUOTSNBYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855215B2

Procedure details

10 g (61 mMol) 2-amino-4,6-dichloro-pyrimidine and 8.1 g (61 mMol) 5-hydroxyindole are suspended in 250 ml acetone. Then 120 ml 1 N NaOH in water are added and the mixture is stirred at an oilbath temperature of 70° C. for 2 h. The reaction mixture is partially concentrated and the residue diluted with water. Extraction with 3 portions of EtOAc, washing the organic layers twice with water and brine, drying (Na2SO4), addition of 100 g SiO2 and concentration in vacuo gives a powder. This is put on top of a chromatography column (SiO2; EtOAc/hexane 3:7) and eluted with EtOAc/hexane 3:7. Crystallization from hexane gives the title compound: m.p.: 192° C.; MS: [M+1]+=261; HPLC: AtRet=12.4.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[OH:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH:15]=[CH:14]2.[OH-].[Na+].CCOC(C)=O.CCCCCC>CC(C)=O.O>[NH2:1][C:2]1[N:3]=[C:4]([O:10][C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[CH:14]3)[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
8.1 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at an oilbath temperature of 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is partially concentrated
ADDITION
Type
ADDITION
Details
the residue diluted with water
EXTRACTION
Type
EXTRACTION
Details
Extraction with 3 portions of EtOAc
WASH
Type
WASH
Details
washing the organic layers twice with water and brine
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
(Na2SO4), addition of 100 g SiO2 and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gives a powder
WASH
Type
WASH
Details
eluted with EtOAc/hexane 3:7
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC=1C=C2C=CNC2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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